2-Methyl-N-(2-{N'-[(1E)-1-(naphthalen-2-YL)ethylidene]hydrazinecarbonyl}phenyl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-{N’-[(1E)-1-(naphthalen-2-yl)ethylidene]hydrazinecarbonyl}phenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 2-methylbenzoyl chloride with 2-naphthylhydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2-aminobenzamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(2-{N’-[(1E)-1-(naphthalen-2-yl)ethylidene]hydrazinecarbonyl}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or hydrazones.
Scientific Research Applications
2-Methyl-N-(2-{N’-[(1E)-1-(naphthalen-2-yl)ethylidene]hydrazinecarbonyl}phenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(2-{N’-[(1E)-1-(naphthalen-2-yl)ethylidene]hydrazinecarbonyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-9,10-bis(naphthalen-2-yl)anthracene
- 2-Methyl-9,10-di(2-naphthyl)anthracene
- 2-Methyl-9,10-di(7-naphthalenyl)anthracene
Uniqueness
Compared to similar compounds, 2-Methyl-N-(2-{N’-[(1E)-1-(naphthalen-2-yl)ethylidene]hydrazinecarbonyl}phenyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications .
Properties
Molecular Formula |
C27H23N3O2 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-methyl-N-[2-[[(E)-1-naphthalen-2-ylethylideneamino]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C27H23N3O2/c1-18-9-3-6-12-23(18)26(31)28-25-14-8-7-13-24(25)27(32)30-29-19(2)21-16-15-20-10-4-5-11-22(20)17-21/h3-17H,1-2H3,(H,28,31)(H,30,32)/b29-19+ |
InChI Key |
LVSQWPJHGBTVCF-VUTHCHCSSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N/N=C(\C)/C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NN=C(C)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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